3-(3-methoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl} group: A sulfanyl-linked side chain terminating in a piperidine-containing ketone, enhancing solubility and modulating receptor binding.
- Hydrogenated thienopyrimidinone core: The 3H,4H,6H,7H configuration suggests partial saturation, which may influence conformational flexibility and metabolic stability.
The molecular formula is C₁₉H₂₂N₃O₃S₂ (calculated), with a molecular weight of approximately 404.52 g/mol.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-26-15-7-5-6-14(12-15)23-19(25)18-16(8-11-27-18)21-20(23)28-13-17(24)22-9-3-2-4-10-22/h5-7,12H,2-4,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDYKXICIKQMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-methoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the methoxyphenyl group and the piperidinyl ethylsulfanyl moiety. Common reagents and conditions include:
Starting Materials: Thienopyrimidine derivatives, methoxyphenyl compounds, piperidine, and ethylsulfanyl reagents.
Reaction Conditions: Catalysts such as palladium or copper, solvents like dichloromethane or ethanol, and temperature control ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
“3-(3-methoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one” can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the oxo group to hydroxyl.
Substitution: Nucleophilic or electrophilic substitution on the aromatic ring or the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic ring.
Scientific Research Applications
The compound 3-(3-methoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article will explore its scientific research applications, focusing on its pharmacological properties and case studies that highlight its efficacy in various biological contexts.
Molecular Formula
- C22H25N5O4S
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The presence of a methoxyphenyl group and a piperidinyl moiety enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that these compounds can induce apoptosis in human breast cancer cells by activating caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research shows that thieno[3,2-d]pyrimidine derivatives possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that these compounds exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. Studies involving animal models of neurodegenerative diseases indicate that thieno[3,2-d]pyrimidine derivatives can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, the compound was tested for its ability to inhibit tumor growth. Results showed a dose-dependent response with significant reductions in cell viability at concentrations as low as 10 μM. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the mitochondrial pathway.
Study 2: Antimicrobial Testing
A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against clinical isolates of E. coli and S. aureus. The results indicated that the compound exhibited an MIC of 32 μg/mL against both pathogens, demonstrating its potential as an alternative therapeutic agent in treating resistant bacterial infections.
Study 3: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of the compound resulted in a significant decrease in amyloid-beta plaques and improved cognitive function scores compared to control groups. This suggests that the compound may modulate pathways involved in neuroinflammation and oxidative stress.
Mechanism of Action
The mechanism of action of “3-(3-methoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one” would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription processes.
Comparison with Similar Compounds
Structural Analogs in the Thieno/Dihydropyrimidinone Family
Table 1: Key Structural and Functional Comparisons
Functional Insights from Analogous Hybrids
- Antimicrobial Activity: Compound 142b (), a pyrimidinone-indole hybrid, demonstrated potent activity against MRSA (MIC = 2 µM) and membrane permeability, suggesting that the sulfanyl-piperidine motif in the target compound may similarly enhance antibacterial efficacy .
- Receptor Binding: Pyrido[3,4-d]pyrimidinone derivatives (e.g., ) with piperidinyl-ethyl groups show affinity for lysine-specific demethylases, implying that the piperidine moiety in the target compound could facilitate interactions with enzymatic or receptor targets .
- Cytotoxicity : Hybrids like 142b exhibited low cytotoxicity (BEAS-2B cell line), suggesting that the sulfanyl-linked side chain may reduce off-target effects in the target compound .
Key Structural Determinants of Activity
Sulfanyl-Piperidine Side Chain: Present in both the target compound and C280-1185, this group enhances solubility and may act as a hydrogen bond acceptor.
Aromatic Substituents :
- The 3-methoxyphenyl group in the target compound offers moderate electron-donating effects compared to halogenated (e.g., 4-fluorophenyl in ) or alkylated (e.g., 2-methoxyethyl in C280-1185) variants, which could alter target binding kinetics .
Core Saturation :
- Partial saturation (3H,4H,6H,7H) in the target compound vs. fully unsaturated cores (e.g., ) may reduce metabolic oxidation, improving bioavailability .
Biological Activity
The compound 3-(3-methoxyphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has attracted attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its analogs.
Synthesis and Structure
The synthesis of thieno[3,2-d]pyrimidine derivatives generally involves multi-step reactions leading to the formation of the thienopyrimidine core. The specific compound incorporates a methoxyphenyl group and a piperidine-derived moiety linked through a sulfenyl group, which is critical for its biological activity.
Antitumor Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound 12e showed notable activity against SU-DHL-6 lymphoma cells with an IC50 value of 0.55 μM, indicating strong potential as an antitumor agent . The mechanism of action appears to involve induction of apoptosis and inhibition of cell migration.
Enzyme Inhibition
Research has also indicated that thieno[3,2-d]pyrimidine derivatives can act as inhibitors of specific enzymes. For example, certain derivatives have been evaluated for their ability to inhibit 17β-hydroxysteroid dehydrogenase (17β-HSD), which is implicated in steroid metabolism and related diseases such as osteoporosis . Compounds showed moderate inhibition rates (36% and 25% at 1 μM concentration), suggesting potential therapeutic applications in hormone-related conditions.
Structure-Activity Relationships (SAR)
The SAR studies provide insights into how structural modifications influence biological activity. For the thieno[3,2-d]pyrimidine class:
- Piperidine Substituents : Variations in the piperidine ring significantly affect activity. Compounds with specific substitutions demonstrated enhanced potency against cancer cell lines.
- Methoxy Groups : The presence of methoxy groups on the phenyl ring was found to be beneficial for enhancing biological activity .
Case Studies
Several case studies have documented the efficacy of thieno[3,2-d]pyrimidine compounds:
- Anticancer Efficacy : A study reported that compounds derived from this scaffold exhibited cytotoxicity against HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines .
- Mechanistic Studies : Investigations into the mechanism of action revealed that some compounds could inhibit DNA topoisomerase I, further contributing to their anticancer properties .
Data Table: Biological Activity Summary
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 12e | SU-DHL-6 | 0.55 | Induces apoptosis |
| 12e | WSU-DLCL-2 | 0.95 | Induces apoptosis |
| 12e | K562 | 1.68 | Induces apoptosis |
| 3b | 17β-HSD Inhibition | - | Enzyme inhibitor |
| 3d | 17β-HSD Inhibition | - | Enzyme inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
